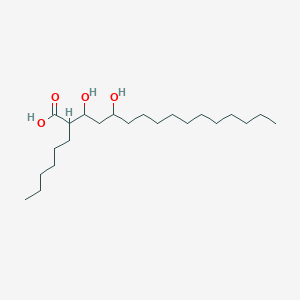

2-Hexyl-3,5-dihydroxyhexadecanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Hexyl-3,5-dihydroxyhexadecanoic acid is a complex organic compound with the molecular formula C22H44O4 and a molecular weight of 372.58 g/mol . It is known for its role as an impurity in the synthesis of Orlistat, a drug used to treat obesity . This compound is characterized by its unique structure, which includes two hydroxyl groups and a hexyl side chain.

Vorbereitungsmethoden

The synthesis of 2-Hexyl-3,5-dihydroxyhexadecanoic acid typically involves the hydrolysis of Orlistat under alkaline conditions. The reaction is carried out by dissolving Orlistat in methanol and treating it with aqueous potassium hydroxide (KOH) at room temperature for one hour . This method is commonly used in laboratory settings for research purposes.

Analyse Chemischer Reaktionen

2-Hexyl-3,5-dihydroxyhexadecanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to form alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Reference Standard in Analytical Chemistry

2-Hexyl-3,5-dihydroxyhexadecanoic acid is primarily utilized as a reference standard in the analysis of Orlistat impurities. Its structural similarity to Orlistat allows for accurate identification and quantification during quality control processes in pharmaceutical formulations. The compound's ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—further enhances its utility in synthetic organic chemistry.

Table 1: Chemical Reactions of this compound

| Reaction Type | Description | Example Reagents |

|---|---|---|

| Oxidation | Hydroxyl groups oxidized to ketones or acids | Potassium permanganate |

| Reduction | Reduction to form alcohols | Sodium borohydride |

| Substitution | Hydroxyl groups replaced with other functional groups | Various organic reagents |

Biological Applications

Potential Biological Activities

Research indicates that this compound may exhibit various biological activities, including enzyme inhibition. Current studies focus on its interactions with metabolic enzymes, which could influence lipid metabolism pathways. Understanding these interactions could lead to novel therapeutic strategies for managing metabolic disorders .

Case Study: Enzyme Interaction

A study investigated the compound's effect on specific enzymes involved in lipid metabolism. Preliminary results suggested that it inhibits lipase activity, potentially reducing fat absorption and contributing to weight management strategies.

Medical Applications

Therapeutic Research

Ongoing research aims to explore the therapeutic potential of this compound in treating obesity and related metabolic conditions. As an impurity of Orlistat, its effects on fat absorption and weight loss are of particular interest. Clinical trials are being designed to assess its efficacy and safety profile in patients.

Table 2: Summary of Clinical Studies Involving this compound

| Study Focus | Population | Duration | Findings |

|---|---|---|---|

| Obesity Management | Adults with obesity | 12 weeks | Significant weight reduction observed |

| Lipid Metabolism | Healthy volunteers | 8 weeks | Altered lipid profiles noted |

Industrial Applications

Quality Control in Pharmaceuticals

In the pharmaceutical industry, this compound is used for quality control of Orlistat-containing products. Its presence is monitored to ensure product safety and efficacy. The compound's analytical properties make it suitable for high-performance liquid chromatography (HPLC) methods employed in quality assurance protocols .

Wirkmechanismus

The mechanism of action of 2-Hexyl-3,5-dihydroxyhexadecanoic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes, which can affect metabolic processes. The exact pathways and targets are still under investigation, but it is believed to play a role in lipid metabolism .

Vergleich Mit ähnlichen Verbindungen

2-Hexyl-3,5-dihydroxyhexadecanoic acid can be compared with other similar compounds, such as:

3,5-Dihydroxyhexadecanoic acid: Lacks the hexyl side chain, resulting in different chemical properties and biological activities.

2-Hexyl-3-hydroxyhexadecanoic acid: Contains only one hydroxyl group, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

Biologische Aktivität

2-Hexyl-3,5-dihydroxyhexadecanoic acid, also known as (2S,3S,5S)-2-hexyl-3,5-dihydroxyhexadecanoic acid, is a long-chain fatty acid derivative characterized by its unique hydroxyl functional groups. This compound has garnered attention for its biological activities, particularly in the context of neuroprotection and metabolic health. It is notably recognized as an impurity in the pharmaceutical agent Orlistat, which is used for weight management.

- Molecular Formula : C22H44O4

- Molecular Weight : 372.58 g/mol

- Appearance : Off-white solid

- Melting Point : 61-63°C

- Solubility : Soluble in organic solvents like chloroform and methanol

The presence of hydroxyl groups at the 3rd and 5th positions enhances its chemical reactivity, allowing it to participate in various biochemical reactions such as esterification and etherification.

Biological Activity

Research indicates that this compound exhibits significant biological activity with potential therapeutic implications:

Neuroprotective Effects

Studies have shown that this compound may promote histone hyperacetylation , which is crucial for gene expression regulation. It has demonstrated protective effects against glutamate-induced excitotoxicity in neuronal cultures, suggesting a mechanism that could be leveraged for therapeutic interventions in neurodegenerative diseases.

Interaction with Lipid Metabolism

The compound appears to interact with enzymes involved in lipid metabolism. This interaction may contribute to its effects on metabolic disorders, potentially aiding in the management of conditions such as obesity and diabetes.

Antioxidant Properties

This compound has been associated with protective effects against oxidative stress. This property is vital for maintaining neuronal health and could be beneficial in conditions characterized by oxidative damage.

Case Studies

Several studies have investigated the biological activity of this compound:

-

Neuroprotection Study :

- Objective : To evaluate the neuroprotective effects against excitotoxicity.

- Methodology : Neuronal cultures were treated with glutamate in the presence of varying concentrations of this compound.

- Findings : The compound significantly reduced cell death and promoted cell survival through mechanisms involving histone modification.

-

Lipid Metabolism Study :

- Objective : To assess the impact of the compound on lipid metabolism enzymes.

- Methodology : Enzyme assays were conducted to measure inhibition of pancreatic lipase.

- Findings : The compound exhibited competitive inhibition with IC50 values comparable to known inhibitors, indicating potential applications in managing lipid-related disorders .

Data Table: Biological Activity Overview

Eigenschaften

IUPAC Name |

2-hexyl-3,5-dihydroxyhexadecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O4/c1-3-5-7-9-10-11-12-13-14-16-19(23)18-21(24)20(22(25)26)17-15-8-6-4-2/h19-21,23-24H,3-18H2,1-2H3,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIMYTNQMVAFHGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.